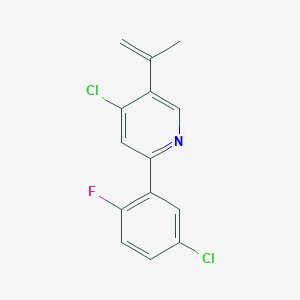

4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine

Description

Properties

IUPAC Name |

4-chloro-2-(5-chloro-2-fluorophenyl)-5-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2FN/c1-8(2)11-7-18-14(6-12(11)16)10-5-9(15)3-4-13(10)17/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICNVQCUUJKYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CN=C(C=C1Cl)C2=C(C=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001170789 | |

| Record name | 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(1-methylethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001170789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801335-02-3 | |

| Record name | 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(1-methylethenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801335-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(1-methylethenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001170789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine typically involves:

- Construction of the substituted pyridine core.

- Introduction of the 5-chloro-2-fluorophenyl group via cross-coupling or nucleophilic aromatic substitution.

- Installation of the prop-1-en-2-yl (isopropenyl) substituent at the 5-position of the pyridine ring.

The synthetic approach often relies on palladium-catalyzed cross-coupling reactions, selective halogenation, and olefination techniques.

Specific Preparation Method from Patent Literature

According to patent CN106132950A, preparation involves the synthesis of derivatives of 4-substituted pyridine compounds containing 2-(5-chloro-2-fluorophenyl) and 5-(prop-1-en-2-yl) substituents. The patent outlines the synthesis of related compounds by:

- Starting from a chlorinated pyridine intermediate.

- Employing selective substitution reactions to introduce the 5-chloro-2-fluorophenyl moiety.

- Utilizing alkylation or olefination reactions to install the isopropenyl group at the 5-position.

This method emphasizes the use of halogenated intermediates and controlled reaction conditions to achieve the desired substitution pattern with minimal side reactions.

Synthesis via Cross-Coupling and Olefination

A common laboratory synthesis involves:

- Preparation of 4-chloro-5-bromopyridine as a key intermediate.

- Palladium-catalyzed Suzuki or Stille cross-coupling with 5-chloro-2-fluorophenylboronic acid or stannane to install the aryl substituent at the 2-position.

- Subsequent olefination at the 5-position using Wittig or Heck reaction conditions to introduce the prop-1-en-2-yl group.

This route allows for high regioselectivity and functional group tolerance.

Catalysts and Reaction Conditions

Catalysts

- Palladium catalysts (e.g., Pd(PPh3)4, Pd(OAc)2) are widely used for cross-coupling steps due to their efficiency in forming carbon-carbon bonds between aryl halides and organoboron or organostannane reagents.

- Lewis acids such as bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) have been reported to catalyze benzylic alcohol conversions relevant to similar pyridine derivatives, enhancing reaction rates and yields.

Reaction Conditions

- Cross-coupling reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or 1,2-dichloroethane (DCE) at elevated temperatures (80–150 °C).

- Olefination reactions use bases such as potassium carbonate or triethylamine, often under reflux.

- The use of additives like para-toluenesulfonic acid (p-TsOH·H2O) can improve catalyst performance and product yields in related transformations.

Research Findings and Yield Data

The following table summarizes key reaction parameters and yields for the preparation of this compound and closely related compounds based on recent research and patent data:

Mechanistic Insights

- The palladium-catalyzed cross-coupling proceeds via oxidative addition of the aryl halide, transmetallation with the arylboronic acid, and reductive elimination to form the C-C bond.

- Olefination via Wittig or Heck reaction involves formation of a phosphonium ylide or palladium-alkene complex, respectively, enabling the introduction of the isopropenyl substituent.

- The use of Bi(OTf)3 facilitates the generation of reactive carbocation intermediates from benzylic alcohols, promoting nucleophilic attack and product formation in related pyridine derivatives.

Summary and Outlook

The preparation of this compound is efficiently achieved through a combination of palladium-catalyzed cross-coupling and olefination reactions. Recent advances in catalyst systems, including the use of Lewis acids like Bi(OTf)3, have improved yields and reaction efficiency. The synthetic strategies emphasize control over regioselectivity and functional group compatibility, essential for producing this compound with high purity for further applications.

Ongoing research into alternative catalytic systems and greener solvents may provide more sustainable and scalable methods for this compound's synthesis in the future.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

4-Chloro-2-[(5-Ethoxy-1,3,4-Thiadiazol-2-yl)Methyl]-5-(Piperidin-1-yl)Pyridine ():

- Substituents : Ethoxy-thiadiazolylmethyl (2-position), piperidinyl (5-position).

- Crystal Structure : The pyridine ring is nearly planar (r.m.s. deviation = 0.008 Å), with a dihedral angle of 62.06° between the pyridine and thiadiazole rings .

- Intermolecular Interactions : C–H···O hydrogen bonds form supramolecular dimers, influencing crystal packing .

5-(2,3-Dichlorophenyl)-2-Fluoropyridine (): Substituents: 2,3-Dichlorophenyl (5-position), fluorine (2-position).

5-(Thiophen-2-yl)-2'-(Trifluoromethyl)-2,4'-Bipyridine ():

- Substituents : Thiophene (5-position), trifluoromethyl (2'-position).

- Synthesis : Prepared via phosphorus ligand-coupling reactions, highlighting the role of electron-deficient pyridine cores in cross-coupling methodologies .

Comparative Analysis :

Crystallographic and Physicochemical Properties

- Crystal Packing : The ethoxy-thiadiazolylmethyl analog forms dimeric structures via C–H···O bonds , whereas halogenated derivatives like 5-(2,3-dichlorophenyl)-2-fluoropyridine may rely on Cl···F interactions for stabilization . The target compound’s prop-1-en-2-yl group could introduce steric hindrance, reducing crystal symmetry compared to smaller substituents.

- Thermodynamic Stability : Bulkier groups (e.g., piperidinyl in ) may lower melting points compared to halogen-dominated analogs. The vinyl group in the target compound might enhance reactivity toward electrophilic addition.

Biological Activity

4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine is a synthetic organic compound belonging to the pyridine class. Its unique structure, characterized by the presence of both chloro and fluoro substituents, suggests potential biological activities that are of interest in pharmacological research. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 4-chloro-2-(5-chloro-2-fluorophenyl)-5-prop-1-en-2-ylpyridine |

| Molecular Formula | C14H10Cl2FN |

| Molecular Weight | 281.14 g/mol |

| CAS Number | 1801335-02-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen substituents (chloro and fluoro) may enhance its binding affinity and modulate enzyme activity, leading to various biological effects. Research indicates that such modifications can significantly influence the compound's pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition of growth. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.015 |

These findings suggest that the compound may be particularly effective against Gram-positive bacteria, which are often more susceptible to halogenated compounds.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal pathogens. The antifungal efficacy was assessed using similar MIC methodologies:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These results highlight the potential of this compound as a dual-action antimicrobial agent.

Case Studies

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of pyridine compounds, including this compound, evaluated their biological activities in vitro. The results indicated a strong correlation between the presence of halogen substituents and enhanced antibacterial activity against resistant strains of Staphylococcus aureus and E. coli .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that modifications at specific positions on the pyridine ring could lead to increased potency against bacterial strains. The study concluded that the combination of chloro and fluoro groups plays a crucial role in optimizing biological activity .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-(prop-1-en-2-yl)pyridine?

A multi-step synthesis is typically employed. For example:

- Step 1 : Halogenation of a pyridine precursor (e.g., 2-fluoropyridine derivatives) using POCl₃ or SOCl₂ to introduce the chloro group at the 4-position .

- Step 2 : Suzuki-Miyaura cross-coupling to attach the 5-chloro-2-fluorophenyl moiety to the pyridine core. This requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of the aryl group .

- Step 3 : Alkylation or propenylation at the 5-position using prop-1-en-2-yl Grignard reagents under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the final product .

Q. How can the compound’s structure be validated post-synthesis?

Use a combination of:

- NMR spectroscopy : Compare ¹H and ¹³C NMR peaks with computational predictions (e.g., DFT simulations) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) : Verify the molecular ion ([M+H]⁺) and isotopic pattern matching the formula C₁₄H₁₀Cl₂FN .

- Infrared (IR) spectroscopy : Identify characteristic absorptions for C-Cl (~550 cm⁻¹) and C-F (~1250 cm⁻¹) bonds .

Q. What solvent systems are optimal for solubility and stability studies?

The compound is moderately polar due to halogen and aromatic groups. Recommended solvents:

- Polar aprotic : DMSO or DMF for reactions requiring high solubility.

- Chlorinated solvents : Dichloromethane (DCM) or chloroform for storage and crystallization. Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the chloro substituent .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural analysis?

If NMR peaks overlap or HRMS data conflicts with expected values:

- Collision cross-section (CCS) measurements : Use ion mobility spectrometry (IMS) to differentiate isobaric structures. For example, CCS values for [M+H]⁺ ions can distinguish between regioisomers .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in DCM/hexane). Compare bond lengths and angles with analogous fluorophenylpyridine structures .

Q. What computational methods predict the compound’s reactivity in catalytic applications?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the prop-1-en-2-yl group may act as a π-donor in metal coordination .

- Molecular docking : Simulate interactions with biological targets (e.g., PPAR receptors) to prioritize in vitro assays. The fluorophenyl group’s electron-withdrawing nature may enhance binding affinity .

Q. How does the compound’s crystal packing influence its physicochemical properties?

- Intermolecular forces : Halogen bonding (Cl···N/F) and π-π stacking between pyridine rings dominate. These interactions increase melting points (predicted >150°C) and reduce solubility in non-polar solvents .

- Thermogravimetric analysis (TGA) : Measure thermal stability under nitrogen. Decomposition typically occurs above 250°C, correlating with the strength of crystal lattice interactions .

Q. What strategies mitigate side reactions during functionalization of the pyridine core?

- Protecting groups : Temporarily block reactive sites (e.g., chloro substituents) with trimethylsilyl (TMS) groups before introducing new functionalities .

- Microwave-assisted synthesis : Reduce reaction times for cross-coupling steps, minimizing undesired byproducts like dehalogenated derivatives .

Q. How to design experiments to probe the compound’s potential as a kinase inhibitor?

- Kinase profiling assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization. The chloro and fluorophenyl groups may competitively bind ATP pockets .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing prop-1-en-2-yl with methyl or vinyl groups) to evaluate steric and electronic effects on inhibition .

Methodological Notes

- Data Interpretation : Always cross-validate experimental results with computational models (e.g., Gaussian for DFT, AutoDock for docking) to address discrepancies .

- Safety Protocols : Follow guidelines for handling halogenated compounds, including fume hood use and neutralization of waste with 10% sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.